molecular formula C31H58NO3.CH3O3S B054590 Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonate CAS No. 122249-41-6

Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonate

Cat. No. B054590
CAS RN: 122249-41-6
M. Wt: 587.9 g/mol
InChI Key: XKXOVEAIIHJWGH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonate, also known as PEG-Pyridinium, is a cationic lipid used in gene therapy and drug delivery. It is a synthetic compound that is widely used in the scientific research community due to its unique properties.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum involves the formation of a complex between the cationic lipid and the negatively charged nucleic acid. The resulting complex is taken up by cells through endocytosis, and the therapeutic agent is released into the cytoplasm. The cationic lipid also helps to protect the nucleic acid from degradation by nucleases, increasing the stability of the therapeutic agent.
Biochemical and Physiological Effects:
Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum has been shown to have low toxicity in vitro and in vivo. However, it can induce an immune response in some individuals, leading to the production of antibodies against the cationic lipid. This immune response can limit the effectiveness of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum in gene therapy and drug delivery.

Advantages and Limitations for Lab Experiments

The advantages of using Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum in lab experiments include its high transfection efficiency, low toxicity, and ability to deliver a variety of therapeutic agents. However, the limitations of using Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum include its potential to induce an immune response and the complexity of the synthesis method.

Future Directions

There are several future directions for the use of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum in scientific research. One area of focus is the development of new methods for the synthesis of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum that are more efficient and scalable. Another area of focus is the optimization of the cationic lipid structure to improve its transfection efficiency and reduce its potential to induce an immune response. Additionally, Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum could be used in combination with other delivery methods, such as nanoparticles, to enhance the delivery of therapeutic agents to target cells.

Synthesis Methods

The synthesis of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum involves the reaction of pyridine with 1,4-dibromobutane, followed by the reaction of the resulting compound with PEG. The final product is obtained through the reaction of the PEGylated compound with methanesulfonic acid. The synthesis of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum is a complex process that requires careful handling and purification to obtain a pure product.

Scientific Research Applications

Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum is widely used in gene therapy and drug delivery due to its ability to efficiently deliver therapeutic agents to target cells. It is commonly used in the delivery of nucleic acids, such as siRNA and plasmid DNA. Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum has been shown to have high transfection efficiency in a variety of cell types, making it a useful tool for gene therapy research. Additionally, Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum has been used to deliver small molecule drugs to cancer cells, demonstrating its potential in cancer therapy.

properties

CAS RN

122249-41-6

Product Name

Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonate

Molecular Formula

C31H58NO3.CH3O3S

Molecular Weight

587.9 g/mol

IUPAC Name

methanesulfonate;1-[4-[2-(2-octadecoxyethoxy)ethoxy]butyl]pyridin-1-ium

InChI

InChI=1S/C31H58NO3.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-33-28-30-35-31-29-34-27-22-20-25-32-23-18-17-19-24-32;1-5(2,3)4/h17-19,23-24H,2-16,20-22,25-31H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

XKXOVEAIIHJWGH-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCCC[N+]1=CC=CC=C1.CS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCCC[N+]1=CC=CC=C1.CS(=O)(=O)[O-]

synonyms

1-(2-(2-(octadecyloxy)ethoxy)ethoxy)butylpyridinium
EG 6
EG-6

Origin of Product

United States

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